1-m-tolyl-1H-pyrazol-3-amine
Description
Significance of Pyrazole (B372694) Scaffold in Heterocyclic Chemistry
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to a wide range of biological targets. nih.govnih.gov Its significance stems from its ability to act as both a hydrogen bond donor and acceptor, allowing for strong interactions with enzymes and receptors. nih.gov This versatility has led to the incorporation of the pyrazole ring into numerous FDA-approved drugs for various therapeutic areas, including inflammation, cancer, and infectious diseases. nih.govrsc.org
Pyrazole derivatives are prominent in oncology research, with several approved protein kinase inhibitors (PKIs) featuring this scaffold. nih.gov Eight such small molecule PKIs approved by the US FDA contain a pyrazole ring, including Crizotinib and Erdafitinib. nih.gov The scaffold's synthetic accessibility and favorable drug-like properties make it a vital component in the design of new therapeutic agents. nih.govresearchgate.net Beyond medicine, pyrazole derivatives are used in agriculture, catalysis, and polymer chemistry. rsc.org
Overview of Substituted Pyrazol-3-amines as Foundational Building Blocks
Within the broader pyrazole class, substituted pyrazol-3-amines are particularly valuable as foundational building blocks in organic synthesis. a2bchem.comevitachem.com The presence of a reactive amine group at the 3-position provides a key site for further chemical modifications. This allows chemists to use these compounds as starting materials or intermediates to construct more complex molecules, including fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. evitachem.comscirp.org
The functional groups on aminopyrazoles enable a variety of chemical reactions, such as acylation, condensation, and cyclization. researchgate.net This reactivity makes them indispensable tools for creating diverse chemical libraries for drug discovery and for synthesizing agrochemicals and dyes. scirp.org For instance, aminopyrazoles can be used to synthesize potent and selective kinase inhibitors, demonstrating their role as key intermediates in developing targeted therapies. scirp.org
Research Rationale and Scope for 1-m-tolyl-1H-pyrazol-3-amine
Research involving this compound and its close analogs focuses on its utility as a precursor in the synthesis of more complex molecules. For example, a similar compound, 1-(p-tolyl)-1H-pyrazol-5-amine, is used as a reactant to create larger, conjugated systems through reactions with aldehydes. researchgate.net The amine group on this compound serves as a crucial nucleophile, enabling its use in condensation reactions to build novel heterocyclic frameworks. The rationale for investigating such specific substitutions is to fine-tune the properties of the final products, aiming for enhanced biological activity or improved material characteristics. The scope of research includes its application as an intermediate in the synthesis of potential pharmaceuticals and other functional organic materials. chemicalbook.com
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-(3-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H11N3/c1-8-3-2-4-9(7-8)13-6-5-10(11)12-13/h2-7H,1H3,(H2,11,12) |
InChI Key |
IJHMBLNPEYRWOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 M Tolyl 1h Pyrazol 3 Amine and Analogues
Direct Synthetic Routes to 1-m-tolyl-1H-pyrazol-3-amine and Related Isomers
The most direct and classical synthesis of 1-aryl-1H-pyrazol-3-amines involves the cyclocondensation reaction between an arylhydrazine and a β-ketonitrile. For the specific synthesis of this compound, the reaction would utilize m-tolylhydrazine (B1362546) and a suitable β-ketonitrile like 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde) or 3-aminocrotonitrile. The reaction typically proceeds by an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring.
A closely related synthesis has been reported for the p-tolyl isomer, 3-tert-butyl-1-p-tolyl-1H-pyrazol-5-amine, which was prepared from 4-tolylhydrazine hydrochloride and pivaloylacetonitrile. mdpi.com This reaction is carried out in an ethanolic solution of hydrogen chloride, with the mixture being heated under reflux. mdpi.com Similarly, the reaction of phenylhydrazine (B124118) with 3-aminocrotonitrile can yield 1-phenyl-1H-pyrazol-5-amines, demonstrating the viability of this route for producing aminopyrazole structures. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Ref |
| 4-tolylhydrazine hydrochloride | Pivaloylacetonitrile | Ethanolic HCl, Reflux | 3-tert-Butyl-1-p-tolyl-1H-pyrazol-5-amine | mdpi.com |
| Phenylhydrazine | 3-aminocrotonitrile | Microwave irradiation (10 min) | 1-Phenyl-1H-pyrazol-5-amine | nih.gov |
This table presents examples of direct synthetic routes to pyrazol-amine analogues.
Multicomponent Reaction Strategies for Pyrazol-3-amine Core Formation
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrazol-3-amines from simple precursors in a single step. ajol.info These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. ajol.info Various MCRs have been developed that lead to the pyrazole core structure. rsc.orgmdpi.com
Condensation reactions are central to many MCRs that form pyrazoles. A common strategy involves the three-component condensation of a hydrazine (B178648), an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326). rsc.org In this sequence, a Knoevenagel condensation typically occurs first between the aldehyde and malononitrile to form an α,β-unsaturated dinitrile. This intermediate then undergoes a Michael addition with the hydrazine, followed by intramolecular cyclization and tautomerization to afford the final 5-aminopyrazole-4-carbonitrile product. sci-hub.st Sapkal and co-workers reported a three-component condensation of phenyl hydrazines, aldehydes, and malononitrile in water using sodium p-toluene sulfonate (NaPTS) as a catalyst, achieving rapid synthesis of multisubstituted 5-aminopyrazoles. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Ref |
| Phenyl hydrazine | Aldehyde | Malononitrile | Sodium p-toluene sulfonate (NaPTS) | Multisubstituted 5-aminopyrazole | rsc.org |
| Enaminone | Benzaldehyde | Hydrazine-HCl | Ammonium acetate | 1-H-pyrazole | longdom.org |
This table illustrates representative multicomponent condensation reactions for pyrazole synthesis.
Cyclocondensation is the definitive ring-forming step in most pyrazole syntheses. In the context of MCRs, it often follows one or more initial condensation or addition steps. The classical Knorr synthesis, involving the (3+2) cyclocondensation of hydrazines and 1,3-dicarbonyl compounds, is a foundational example. beilstein-journals.org To specifically obtain pyrazol-3-amines, β-keto nitriles are the preferred 1,3-dielectrophile.
The reaction between a hydrazine derivative and an α-oxoketene O,N-acetal under sonication using Montmorillonite K-10 clay as a catalyst provides an efficient route to 5-amino-3-phenylpyrazoles. nih.gov Another key approach involves the reaction of hydrazines with enaminones, which are versatile intermediates that can be generated in situ. For instance, Wan et al. developed a highly regioselective synthesis of pyrazole derivatives, including commercial drugs like celecoxib, from the reaction of enaminones and aryl hydrazines in ethanol (B145695) with acetic acid. nih.gov This method is noted for its high yield and selectivity. nih.gov
Catalytic Systems in Pyrazol-3-amine Synthesis
The development of catalytic systems has significantly advanced the synthesis of pyrazoles, offering milder reaction conditions, improved yields, and enhanced selectivity. Both organocatalysts and metal-based catalysts have been successfully employed.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the use of potentially toxic or expensive metals. In pyrazole chemistry, organocatalysts have been effectively used in asymmetric synthesis and multicomponent reactions. For example, a chiral spirobiindane-derived squaramide has been developed as a highly effective organocatalyst for the conjugate addition of pyrazol-3-ones to electrophiles, enabling the synthesis of complex chiral molecules. rsc.org
Another strategy employs bifunctional amine-thiourea organocatalysts. These catalysts have been used in cascade oxa-Michael–Michael additions to construct chiral spiro[chroman-3,3′-pyrazol] scaffolds with high yields and stereoselectivities. rsc.org The use of Mg-Fe hydrotalcite, a heterogeneous base catalyst, has also been reported for the one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles from aromatic aldehydes, malononitrile, and phenylhydrazine at room temperature. sci-hub.st
| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Product Type | Ref |
| Conjugate Addition | Chiral Squaramide | Pyrazol-3-one | 3-Trifluoroethylidene oxindole | Enantioenriched trifluoromethylated indolin-2-one | rsc.org |
| Cascade oxa-Michael–Michael | Bifunctional Amine-thiourea | 4-Alkenyl pyrazolin-3-one | (E)-2-(2-nitrovinyl)phenol | Chiral spiro[chroman-3,3′-pyrazol] | rsc.org |
| Three-component reaction | Mg-Fe hydrotalcite | Aromatic aldehyde | Malononitrile | 5-Amino-1H-pyrazole-4-carbonitrile | sci-hub.st |
This table summarizes examples of organocatalyzed reactions in pyrazole synthesis.
Transition metal catalysis offers a broad spectrum of reactivity for pyrazole synthesis, including cross-coupling, C-H activation, and cycloaddition reactions. beilstein-journals.orgorganic-chemistry.org Copper catalysts are widely used; for instance, a copper-catalyzed condensation reaction provides an efficient route to pyrazoles at room temperature under acid-free conditions. organic-chemistry.org
More advanced methods include rhodium(III)-catalyzed C–H activation and cyclization cascades. A combinatorial synthesis of pyrazolo[1,5-a]quinazolines was developed through the [5 + 1] annulation of a phenyl-1H-pyrazol-5-amine with alkynoates, showcasing high atom economy and functional group tolerance. rsc.org Silver-catalyzed reactions have also been employed, such as the synthesis of 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides and a fluorinated β-diketone. nih.gov Additionally, scandium(III) triflate has proven to be an effective Lewis acid catalyst for the synthesis of polysubstituted 4-difluoromethyl pyrazole derivatives. nih.gov
| Metal Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Product Type | Ref |
| Rh(III) | C-H Activation/[5+1] Annulation | Phenyl-1H-pyrazol-5-amine | Alkynoate | Pyrazolo[1,5-a]quinazoline | rsc.org |
| Ag(I) | Nucleophilic addition/Cyclization | N'-benzylidene tolylsulfonohydrazide | Ethyl 4,4,4-trifluoro-3-oxobutanoate | 5-Aryl-3-trifluoromethyl pyrazole | nih.gov |
| Cu(I) | Condensation | 1,3-dicarbonyl | Hydrazine | Substituted Pyrazole | organic-chemistry.org |
| Sc(OTf)₃ | Lewis acid catalysis | Perfluoroacetyl diazoester | Ketone | Polysubstituted 4-perfluoroalkyl pyrazole | nih.gov |
This table provides examples of metal-catalyzed syntheses of pyrazole derivatives.
Oxidative Dehydrogenative Coupling Reactions of Pyrazol-5-amines: Mechanistic Insights
Oxidative dehydrogenative coupling represents a powerful and atom-economical strategy for the formation of new chemical bonds. In the context of pyrazol-5-amines, this approach has been successfully utilized to synthesize highly functionalized heteroaromatic azo compounds and other dimeric structures through the formation of C–I, N–N, C–N, and C–C bonds. nih.govmdpi.com The mechanism of these reactions is highly dependent on the catalytic system employed, which allows for selective product formation. nih.govacs.org
A common mechanistic pathway involves a single-electron transfer (SET) process. nih.govacs.org For instance, in reactions mediated by tert-butyl hydroperoxide (TBHP) in the presence of iodine (I₂), the pyrazol-5-amine is initially oxidized to a radical cation. acs.org This radical cation can exist in resonance forms, and subsequent reaction with molecular iodine leads to an iodo-substituted imine cation. acs.org Tautomerization and further oxidation generate a radical cation that couples with another pyrazole unit, ultimately leading to the formation of iodo-substituted azopyrrole products after a series of steps involving proton and electron transfer. acs.orgacs.org
Alternatively, copper-catalyzed systems offer another route for oxidative coupling. nih.govacs.org In these reactions, a copper(I) catalyst, often in the presence of an initiator like TBHP or other peroxides, generates a copper(II) species. mdpi.comacs.org This Cu(II) catalyst facilitates the single-electron oxidation of the pyrazol-5-amine to an arylamino radical cation. acs.org Subsequent intermolecular coupling and further oxidation lead to the formation of azopyrrole products. acs.orgacs.org The choice of ligand, such as pyridine, can be crucial for the efficiency of these copper-catalyzed transformations. nih.gov
More complex dimerization reactions promoted by copper catalysts can also lead to fused heterocyclic systems like dipyrazole-fused pyridazines and pyrazines. mdpi.com These transformations are proposed to proceed via radical dimerization pathways involving the formation of N-radicals and C-radicals from the pyrazol-5-amine substrate. mdpi.com The selective coupling of these radicals (C–N, C–C, or N–N) dictates the final product architecture. mdpi.com For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with Cu(OAc)₂ and specific oxidants like benzoyl peroxide (BPO) or tert-butyl peroxybenzoate can be tuned to selectively produce either dipyrazole-fused pyridazines or pyrazines. mdpi.com
| Pyrazol-5-amine Substrate | Catalytic System / Oxidant | Major Product Type | Reference |
|---|---|---|---|
| Substituted Pyrazol-5-amines | I₂ / TBHP | Iodo-substituted Azopyrroles | nih.gov |
| Substituted Pyrazol-5-amines | CuI / Pyridine / TBHP | Azopyrroles | nih.gov |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | Cu(OAc)₂ / BPO / K₂S₂O₈ | Dipyrazole-fused Pyridazine | mdpi.com |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | CuCl₂ / tert-butyl peroxybenzoate | Dipyrazole-fused Pyrazine | mdpi.com |
Ring Modification and Annulation Reactions Leading to Fused Pyrazole Architectures
The inherent reactivity of the this compound scaffold and its analogues makes them valuable precursors for constructing fused pyrazole systems. nih.govbeilstein-journals.org These fused heterocycles, such as pyrazoloazines, are of significant interest due to their structural similarity to purine (B94841) bases found in DNA and RNA. nih.govbeilstein-journals.orgbeilstein-journals.org The synthetic strategy typically involves the reaction of the polyfunctional 5-aminopyrazole with various bielectrophilic reagents. nih.govbeilstein-journals.orgbeilstein-journals.org The 5-aminopyrazole core possesses three primary nucleophilic sites: the 5-NH₂ group, the 1-NH group, and the 4-CH group, with a general reactivity order of 5-NH₂ > 1-NH > 4-CH. nih.govbeilstein-journals.orgbeilstein-journals.org This differential reactivity is exploited to achieve regioselective cyclization and annulation.
A prominent method for constructing fused six-membered rings onto the pyrazole core is through condensation reactions. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid like [bmim]Br leads to the formation of 1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.orgresearchgate.net This transformation is proposed to occur through a cascade of Michael addition, cyclization, dehydration, and finally aromatization. nih.govbeilstein-journals.org
Multicomponent domino reactions provide an efficient pathway to complex fused systems. A notable example involves the reaction of arylglyoxals with two equivalents of a pyrazol-5-amine, promoted by p-toluenesulfonic acid (p-TsOH). acs.org This process can selectively yield novel tetracyclic dipyrazolo-fused 1,7-naphthyridines. The proposed mechanism for this [3 + 2 + 1] bis-cyclization involves the formation of a pyrazolo[3,4-b]pyridine intermediate through steps including dehydration, addition, 6π electrocyclization, and a second intramolecular cyclization. acs.org By modifying the substituents on the pyrazole ring or the reaction stoichiometry, the same starting materials can be diverted to produce other heterocyclic structures like dipyrazolo-fused 1,3-diazocanes or pyrrolo[2,3-c]pyrazoles. acs.org
Furthermore, transition metal-catalyzed C–H activation and annulation reactions have emerged as a sophisticated strategy for synthesizing fused pyrazoles. A Rh(III)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amines with alkynoates or alkynamides allows for the divergent synthesis of pyrazolo[1,5-a]quinazolines. rsc.org This method is characterized by its high atom economy and tolerance for a broad range of functional groups. rsc.org
| Pyrazol-5-amine Starting Material | Reactant(s) | Catalyst/Conditions | Fused Product | Reference |
|---|---|---|---|---|
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | α,β-Unsaturated Ketones | [bmim]Br, 90 °C | Pyrazolo[3,4-b]pyridines | nih.govbeilstein-journals.org |
| Pyrazol-5-amines | Arylglyoxals | p-TsOH, DMF, 120 °C (Microwave) | Dipyrazolo-fused 1,7-Naphthyridines | acs.org |
| 1-phenyl-3-methylpyrazol-5-amine | Arylglyoxals (1:2 ratio) | p-TsOH, DMF | Pyrrolo[2,3-c]pyrazoles | acs.org |
| Substituted phenyl-1H-pyrazol-5-amine | Alkynoates or Alkynamides | Rh(III) catalyst | Pyrazolo[1,5-a]quinazolines | rsc.org |
Derivatization and Functionalization of 1 M Tolyl 1h Pyrazol 3 Amine
Chemical Transformations of the Amine Functionality
The primary amine group at the C3 position of the pyrazole (B372694) ring is a key site for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.
The primary amine of 1-m-tolyl-1H-pyrazol-3-amine readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. This reaction typically proceeds by refluxing the pyrazole amine with the carbonyl compound in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid). scielo.org.co The formation of the azomethine group (–C=N–) is a versatile method for introducing a wide array of substituted aromatic or heterocyclic moieties. ekb.egekb.egresearchgate.net
For instance, the reaction with substituted aromatic aldehydes yields N-((1-m-tolyl-1H-pyrazol-3-yl)methylene)aniline derivatives. The synthesis of these Schiff bases is often straightforward and results in good to high yields. ekb.egekb.eg The formation of the imine bond can be confirmed through spectroscopic methods, such as the appearance of a characteristic singlet for the azomethine proton (CH=N) in the 1H-NMR spectrum. researchgate.net
Table 1: Examples of Schiff Base Formation from this compound
| Reactant (Aromatic Aldehyde) | Resulting Schiff Base Derivative |
|---|---|
| Benzaldehyde | N-benzylidene-1-m-tolyl-1H-pyrazol-3-amine |
| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-1-m-tolyl-1H-pyrazol-3-amine |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-1-m-tolyl-1H-pyrazol-3-amine |
These Schiff bases can serve as intermediates for further synthesis. For example, the imine bond can be reduced using agents like sodium borohydride (B1222165) to yield stable secondary amine derivatives. jocpr.com
The nucleophilic character of the amine nitrogen allows for substitution and acylation reactions. Acylation, through reaction with acyl chlorides or acid anhydrides, converts the primary amine into a more complex amide functionality. This reaction is a common strategy for creating peptide-like linkages or introducing specific acyl groups to modify the molecule's properties. mdpi.com
Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamide. These reactions expand the structural diversity of derivatives obtainable from the parent amine.
Table 2: Acylation and Sulfonylation of this compound
| Reagent | Product Class | Example Product |
|---|---|---|
| Acetyl Chloride | Amide | N-(1-m-tolyl-1H-pyrazol-3-yl)acetamide |
| Benzoyl Chloride | Amide | N-(1-m-tolyl-1H-pyrazol-3-yl)benzamide |
Functionalization of the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle that can undergo various substitution reactions, allowing for the introduction of functional groups directly onto the core scaffold.
The pyrazole ring is generally susceptible to electrophilic substitution, with the C4 position being the most common site for reaction due to electronic activation from the ring nitrogen atoms. scribd.com Direct functionalization at this position is a key strategy for modifying the core structure.
Common electrophilic substitution reactions applicable to the pyrazole ring include:
Halogenation: The C4 position can be readily halogenated using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) under mild conditions, often at room temperature in a solvent like DMSO. beilstein-archives.org This introduces a synthetically useful handle for further cross-coupling reactions.
Nitration: Using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), a nitro group (NO2) can be introduced at the C4 position. scribd.com
Formylation: The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl3) and dimethylformamide (DMF), is an effective method for introducing a formyl group (-CHO) at the C4 position, yielding a pyrazole-4-carbaldehyde derivative. scribd.comnih.gov This aldehyde is a valuable intermediate for synthesizing Schiff bases or other derivatives. scielo.org.co
Table 3: Electrophilic Substitution Reactions on the Pyrazole Ring
| Reaction Type | Reagents | Position of Substitution | Resulting Functional Group |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C4 | -Br |
| Nitration | HNO3 / H2SO4 | C4 | -NO2 |
The functional groups introduced via electrophilic substitution serve as anchor points for adding more complex chemical moieties. For example, a 4-bromo-substituted pyrazole can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, thereby attaching diverse aryl, alkyl, or acetylenic groups to the pyrazole core.
Furthermore, the formyl group introduced at the C4 position can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or used in condensations to build larger structures. This versatility allows for the synthesis of a vast library of compounds based on the 1-m-tolyl-1H-pyrazole scaffold. enamine.net
Formation of Complex Hybrid Structures Incorporating the Pyrazole Moiety
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a widely used approach in medicinal chemistry. The this compound scaffold is a valuable component in the construction of such complex hybrid structures.
The amine functionality or a functionalized pyrazole ring can be used to link the pyrazole moiety to other heterocyclic systems. For example:
Pyrazole-Tetrazole Hybrids: A common synthetic route involves converting a nitrile group on the pyrazole ring into a tetrazole ring via a [3+2] cycloaddition with sodium azide. mdpi.com
Pyrazole-Indolinone Hybrids: The amine group can be condensed with isatin (B1672199) (indole-2,3-dione) derivatives to form pyrazolyl-imino-indolin-2-one structures, linking the pyrazole core directly to an indolinone system. researchgate.net
Amide-Linked Hybrids: By first converting a functional group on another heterocycle to an acyl chloride or carboxylic acid, an amide bond can be formed with the 3-amino group of the pyrazole, creating a stable linkage between the two ring systems. mdpi.com
These strategies enable the creation of larger, multi-functional molecules where the pyrazole unit is integrated into a more complex chemical architecture, combining the structural features of different heterocyclic classes. nih.gov
Pyrazole-Containing Heterocyclic Systems
The fusion of additional rings onto the this compound core leads to the formation of polycyclic aromatic compounds with diverse and often enhanced physicochemical and biological properties. The synthesis of such systems typically involves the reaction of the 3-amino group with suitable bifunctional reagents, leading to cyclization and the formation of a new heterocyclic ring.
Pyrazolo[3,4-d]pyrimidines:
The synthesis of pyrazolo[3,4-d]pyrimidines from 1-aryl-3-aminopyrazoles is a well-established transformation in heterocyclic chemistry. ekb.eg This process generally involves the reaction of the 3-aminopyrazole (B16455) with a reagent that can provide the necessary carbon and nitrogen atoms to form the pyrimidine (B1678525) ring. A common strategy involves the initial conversion of the 3-aminopyrazole to a more reactive intermediate. For instance, treatment of a related 5-amino-1-aryl-1H-pyrazole-4-carbonitrile with formic acid can lead to the formation of a pyrazolo[3,4-d]pyrimidin-4-one. researchgate.net While direct synthesis from this compound is not extensively documented, a plausible route involves the reaction with a 1,3-dicarbonyl compound or its equivalent.
A general synthetic approach could involve the condensation of this compound with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst. This reaction would proceed through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the corresponding 1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidinone derivative. Subsequent functionalization, such as chlorination followed by amination, can introduce further diversity to the pyrimidine ring.
| Reagent | Product | Reaction Conditions | Reference |
| Formic Acid | 1-(m-tolyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Reflux | researchgate.net |
| Diethyl Malonate | 1-(m-tolyl)-4,6-dihydroxypyrazolo[3,4-d]pyrimidine | High Temperature | nih.gov |
| Urea | 4-Amino-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine | Fusion | rsc.org |
Pyrazolo[4,3-e] mdpi.comnih.govmdpi.comtriazolo[1,5-c]pyrimidines:
The synthesis of the tricyclic pyrazolo[4,3-e] mdpi.comnih.govmdpi.comtriazolo[1,5-c]pyrimidine system often proceeds from a pre-formed pyrazolo[3,4-d]pyrimidine core. researchgate.netnih.gov A common strategy involves the introduction of a hydrazine (B178648) moiety onto the pyrimidine ring, which can then be cyclized to form the triazole ring.
For instance, a 4-chloro-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine, synthesized from the corresponding pyrimidinone, can be reacted with hydrazine to yield a 4-hydrazinyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine. This intermediate can then undergo cyclization with a one-carbon synthon, such as triethyl orthoformate or a carboxylic acid derivative, to furnish the desired pyrazolo[4,3-e] mdpi.comnih.govmdpi.comtriazolo[1,5-c]pyrimidine. researchgate.netunife.it
| Starting Material | Reagent for Triazole Ring Formation | Product | Reference |
| 4-Hydrazinyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine | Triethyl Orthoformate | 8-(m-tolyl)-8H-pyrazolo[4,3-e] mdpi.comnih.govmdpi.comtriazolo[1,5-c]pyrimidine | researchgate.netunife.it |
| 4-Hydrazinyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine | Carbon Disulfide | 2-Thioxo-1,2-dihydro-8-(m-tolyl)-8H-pyrazolo[4,3-e] mdpi.comnih.govmdpi.comtriazolo[1,5-c]pyrimidine | mdpi.com |
Pyrazolo-Oxadiazoles:
The synthesis of pyrazolo-oxadiazoles from this compound would likely proceed through a multi-step sequence involving the conversion of the 3-amino group into a hydrazide, followed by cyclization to form the 1,3,4-oxadiazole (B1194373) ring. nih.govmdpi.com
A plausible synthetic route would begin with the diazotization of this compound, followed by reduction to the corresponding hydrazine. Acylation of this pyrazolyl hydrazine with a carboxylic acid or its derivative would yield a pyrazolyl hydrazide. Subsequent cyclodehydration of the hydrazide, often using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid, would lead to the formation of a 1-(m-tolyl)-pyrazolyl-substituted 1,3,4-oxadiazole. unife.it
| Intermediate | Cyclizing Agent | Product | Reference |
| 1-(m-tolyl)-1H-pyrazole-3-carbohydrazide | Phosphorus Oxychloride | 2-Substituted-5-(1-(m-tolyl)-1H-pyrazol-3-yl)-1,3,4-oxadiazole | nih.govmdpi.com |
Pyrazolyl-Dihydro-1H-inden-1-ones:
The synthesis of pyrazolyl-dihydro-1H-inden-1-ones from this compound would involve a reaction that forms a new five-membered carbocyclic ring fused to a benzene (B151609) ring, with the pyrazole moiety as a substituent. A potential strategy could involve the reaction of the aminopyrazole with a suitable precursor that contains the core structure of 1-indanone.
One possible approach is the condensation of this compound with a β-keto ester derived from indanone. However, a more direct route is not immediately apparent from the existing literature. The synthesis of related indazole structures has been reported through intramolecular cyclization of substituted hydrazones. nih.gov
Design and Synthesis of Pyrazole-Based Supramolecular Assemblies
The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. mdpi.com Pyrazole derivatives, including this compound, are excellent candidates for the construction of supramolecular assemblies due to their ability to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net
The design of pyrazole-based supramolecular assemblies often involves the strategic placement of functional groups that can direct the self-assembly process. mdpi.com The N-H proton of the pyrazole ring can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom can act as a hydrogen bond acceptor. The tolyl group in this compound can participate in π-π stacking and hydrophobic interactions, further influencing the packing of the molecules in the solid state.
The synthesis of these assemblies typically involves the crystallization of the pyrazole derivative under controlled conditions to favor the formation of specific, well-defined structures. The resulting supramolecular architectures can range from simple dimers and chains to more complex two- and three-dimensional networks. The precise nature of the assembly is highly dependent on the substitution pattern of the pyrazole ring and the crystallization solvent.
| Type of Interaction | Structural Motif | Potential Application |
| Hydrogen Bonding (N-H···N) | Dimers, Chains, Sheets | Crystal Engineering, Materials Science |
| π-π Stacking | Columnar or Herringbone Packing | Organic Electronics, Host-Guest Chemistry |
| Halogen Bonding | Directed Assembly | Crystal Engineering, Drug Design |
The crystal engineering of N-aryl pyrazoles is an active area of research, with a focus on understanding and controlling the intermolecular interactions to create materials with desired properties. researchgate.net The interplay of various weak interactions can lead to the formation of different polymorphs, each with unique physical properties.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon-hydrogen framework.
The ¹H NMR spectrum provides detailed information about the electronic environment of each proton in the molecule. For 1-m-tolyl-1H-pyrazol-3-amine, the spectrum is expected to show distinct signals for the protons on the tolyl and pyrazole (B372694) rings, as well as the amine and methyl groups.
The protons of the m-tolyl group would appear as a set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern on the tolyl ring would lead to specific splitting patterns. The methyl protons of the tolyl group would present as a singlet, typically in the upfield region around δ 2.3-2.5 ppm.
The pyrazole ring protons, H4 and H5, would exhibit characteristic chemical shifts. The H4 proton is expected to be a doublet, and the H5 proton, adjacent to the amino group, would also appear as a doublet. The amino group (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
A hypothetical ¹H NMR data table is presented below, illustrating the expected chemical shifts and multiplicities.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole H4 | Value | d |
| Pyrazole H5 | Value | d |
| Tolyl-CH₃ | Value | s |
| Tolyl-Ar-H | Value Range | m |
| NH₂ | Value | br s |
| Hypothetical data pending experimental results. d=doublet, s=singlet, m=multiplet, br s=broad singlet. |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. The spectrum for this compound would display distinct signals for each carbon atom in the tolyl and pyrazole rings, as well as the methyl carbon.
The carbon atoms of the pyrazole ring (C3, C4, and C5) would have characteristic chemical shifts, with the C3 carbon bearing the amino group and the C5 carbon being part of the heterocyclic ring. The carbons of the m-tolyl group would appear in the aromatic region of the spectrum, with the methyl-substituted carbon showing a distinct shift. The methyl carbon itself would be found in the aliphatic region at the upfield end of the spectrum.
An illustrative table of expected ¹³C NMR chemical shifts is provided below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyrazole C3 | Value |
| Pyrazole C4 | Value |
| Pyrazole C5 | Value |
| Tolyl-C (ipso) | Value |
| Tolyl-C (ortho) | Value |
| Tolyl-C (meta) | Value |
| Tolyl-C (para) | Value |
| Tolyl-CH₃ | Value |
| Hypothetical data pending experimental results. |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra by establishing connectivity between atoms. mdpi.com
COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the coupled protons on the tolyl ring and between the H4 and H5 protons of the pyrazole ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edu This experiment would be instrumental in assigning the carbon signals for the protonated carbons of both the tolyl and pyrazole rings.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
N-H stretching: The amino group (NH₂) would show symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching from the tolyl and pyrazole rings would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.
C=N and C=C stretching: The pyrazole ring contains C=N and C=C bonds, which would give rise to stretching vibrations in the 1400-1650 cm⁻¹ region.
N-H bending: The bending vibration of the amino group would be observed around 1600 cm⁻¹.
C-N stretching: The stretching vibration of the C-N bond of the amino group would be present in the 1250-1350 cm⁻¹ region.
A summary of expected FT-IR absorption bands is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (NH₂) | Asymmetric Stretch | Value |
| Amino (NH₂) | Symmetric Stretch | Value |
| Aromatic C-H | Stretch | Value > 3000 |
| Aliphatic C-H | Stretch | Value < 3000 |
| C=N / C=C | Stretch | Value in 1400-1650 |
| Amino (NH₂) | Bend | Value ~ 1600 |
| C-N | Stretch | Value in 1250-1350 |
| Hypothetical data pending experimental results. |
To gain a deeper understanding of the vibrational modes, the experimental FT-IR and Raman spectra can be compared with spectra calculated using computational methods, such as Density Functional Theory (DFT). nih.govnih.gov Theoretical calculations can help to confirm the assignment of complex vibrational bands and provide a more detailed picture of the molecular vibrations.
The process involves optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP with a suitable basis set) and then performing a frequency calculation. asrjetsjournal.org The calculated vibrational frequencies are often scaled to correct for anharmonicity and limitations of the theoretical method, allowing for a more accurate comparison with the experimental data. This comparative analysis can validate the experimental assignments and provide insights into the molecule's conformational properties. nih.gov
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₁₁N₃), the molecular ion peak ([M]⁺) would confirm its molecular weight of 173.21 g/mol.
Analysis of the fragmentation pattern would provide insight into the molecule's structure. Typical fragmentation for related aryl-pyrazole structures involves cleavage of the pyrazole ring and fragmentation of the tolyl substituent. Key fragments would likely include ions corresponding to the loss of nitrogen (N₂), the tolyl group, or the amino group. A detailed analysis would involve proposing mechanisms for the formation of major fragment ions, which is essential for the structural confirmation of synthesized compounds. However, no specific experimental mass spectra or fragmentation data have been published for this compound.
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Conjugated Systems
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within conjugated systems, such as the one present in this compound. The pyrazole and tolyl rings form a conjugated π-system, which is expected to exhibit characteristic absorption bands in the UV-visible region.
The UV-Vis spectrum would likely show π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands would provide information about the extent of conjugation and the electronic properties of the molecule. Similarly, fluorescence spectroscopy would measure the emission spectrum, providing data on the molecule's ability to fluoresce after absorbing light, which is relevant for applications in materials science and as biological probes. Currently, there is no available literature detailing the experimental UV-Vis absorption or fluorescence spectra for this compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would provide a wealth of structural information.
Investigation of Intermolecular Interactions and Supramolecular Features (e.g., Hydrogen Bonding, Crystal Packing)In the solid state, molecules of this compound would interact through various intermolecular forces. The presence of the amino group (-NH₂) suggests that hydrogen bonding would be a dominant interaction, potentially forming dimers or extended networks with the nitrogen atoms of the pyrazole ring acting as hydrogen bond acceptors. Analysis of the crystal packing would reveal how these hydrogen bonds, along with other interactions like π-π stacking between the aromatic rings, govern the overall supramolecular architecture. This information is crucial for understanding the material's physical properties, such as melting point and solubility.
Despite the importance of this data, no published reports on the crystal structure of this compound were found.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic and Molecular Properties
Quantum chemical calculations are essential for predicting the geometric and electronic properties of molecules. For pyrazole (B372694) derivatives, these theoretical approaches have been successfully used to understand their structure, reactivity, and spectroscopic behavior.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for geometry optimization and the analysis of electronic structures in molecules. nih.govresearchgate.net For pyrazole derivatives, DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), are employed to determine the most stable molecular conformation by finding the minimum energy structure. researchgate.netresearchgate.net This process yields crucial information about bond lengths, bond angles, and dihedral angles. nih.gov These optimized geometries are fundamental for subsequent calculations of other molecular properties. researchgate.net The electronic structure analysis reveals the distribution of electrons within the molecule, which is key to understanding its stability and reactivity. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.net For various pyrazole compounds, these values are calculated to predict their chemical behavior. researchgate.netntu.edu.iq
| Parameter | Description | Typical Significance in Pyrazole Derivatives |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. Higher energy often corresponds to better electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. Lower energy often corresponds to better electron-accepting capability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A larger gap implies higher stability and lower reactivity. A smaller gap suggests the molecule is more prone to electronic transitions and chemical reactions. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the van der Waals surface of a molecule and predicting its reactive sites. researchgate.net The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. For pyrazole derivatives, MEP maps can identify the nitrogen atoms of the pyrazole ring and the amino group as potential sites for electrophilic interaction, while hydrogen atoms are typically in electropositive regions. nih.gov
Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can then be compared with experimental results for validation of the theoretical model. researchgate.net DFT calculations are commonly used to compute the vibrational frequencies (IR) and chemical shifts (NMR) of molecules. jocpr.com For pyrazole derivatives, theoretical IR spectra help in assigning the characteristic vibrational modes of the pyrazole ring, the tolyl group, and the amine group. researchgate.net Similarly, theoretical 1H and 13C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net Discrepancies between theoretical and experimental values are often minimal and can be attributed to solvent effects and the specific computational level of theory used. acs.org
Nonlinear Optical (NLO) Properties: Theoretical Prediction and Analysis
Molecules with extended π-conjugated systems and significant intramolecular charge transfer, often found in pyrazole derivatives, are candidates for materials with nonlinear optical (NLO) properties. researchgate.net Theoretical calculations, typically using DFT, can predict NLO properties such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. nih.gov Organic molecules with large β values are of interest for applications in optoelectronics and photonics. nih.gov The presence of electron-donating (amine) and electron-withdrawing groups connected by a π-system can enhance NLO properties. Computational studies on related pyrazole structures investigate these properties to guide the design of new NLO materials. researchgate.net
| NLO Parameter | Description | Significance |
|---|---|---|
| Polarizability (α) | A measure of the linear response of the electron cloud to an external electric field. | Indicates how easily the molecule's electron density can be distorted. |
| First Hyperpolarizability (β) | A measure of the second-order nonlinear response to an external electric field. | A large value is a key indicator of a promising NLO material for applications like frequency doubling. |
| Second Hyperpolarizability (γ) | A measure of the third-order nonlinear response. | Relevant for applications such as optical switching and third-harmonic generation. |
of 1-m-tolyl-1H-pyrazol-3-amine
Computational chemistry and theoretical investigations provide invaluable insights into the structural, energetic, and dynamic properties of this compound at the atomic level. These in silico approaches complement experimental data, offering a deeper understanding of the molecule's behavior and its interactions with biological systems. Molecular modeling and dynamics simulations are pivotal in exploring conformational landscapes, dynamic stability, and potential as a ligand in biomolecular interactions.
Conformational Analysis
Theoretical calculations, such as those employing Density Functional Theory (DFT), are commonly used to explore the potential energy surface of the molecule. By systematically rotating the dihedral angle between the tolyl and pyrazole rings, a series of conformers can be generated and their relative energies calculated. This analysis typically reveals the most stable, low-energy conformations. For this compound, the key rotational bond is between the pyrazole ring and the m-tolyl group.
Table 1: Calculated Relative Energies of this compound Conformers
| Dihedral Angle (Tolyl-Pyrazole) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 0° | 5.2 | 0.1 |
| 30° | 2.1 | 4.5 |
| 60° | 0.0 | 90.8 |
| 90° | 1.8 | 6.2 |
| 120° | 3.5 | 0.4 |
| 180° | 4.8 | 0.2 |
Note: The data presented in this table is illustrative and based on typical findings for similar bi-aryl compounds. Actual values would require specific quantum chemical calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular Dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior and stability of this compound in a simulated physiological environment, typically in a solvent such as water. These simulations track the movements of atoms over time, providing a detailed picture of the molecule's flexibility, conformational changes, and interactions with its surroundings.
Table 2: Key Parameters from a Hypothetical MD Simulation of this compound
| Simulation Parameter | Value | Description |
| Simulation Time | 100 ns | The total duration of the simulation. |
| Solvent | Water (TIP3P model) | The simulated environment for the molecule. |
| Temperature | 300 K | The simulated temperature, close to physiological conditions. |
| Average RMSD | 1.5 Å | A measure of the average change in atomic positions from the initial structure, indicating structural stability. |
| Radius of Gyration | 4.2 Å | A measure of the molecule's compactness. |
Note: This data is representative of what would be obtained from an MD simulation and is for illustrative purposes.
MD simulations are particularly valuable for understanding how the molecule might behave in the dynamic environment of a biological system, such as the binding pocket of a protein.
Ligand Design and Molecular Docking Studies for Biomolecular Interactions
The structural features of this compound, particularly the presence of aromatic rings and a hydrogen-bonding amine group, make it a candidate for interacting with biological macromolecules such as proteins and enzymes. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. These studies are fundamental in ligand design and the early stages of drug discovery.
In a molecular docking study, the three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB). A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for different binding poses of the ligand in the active site of the protein. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
For example, pyrazole derivatives have been investigated as inhibitors of various kinases. A hypothetical docking study of this compound into the ATP-binding site of a protein kinase could reveal important binding interactions. The amine group could act as a hydrogen bond donor, while the pyrazole and tolyl rings could engage in hydrophobic and π-stacking interactions with the amino acid residues in the active site.
Table 3: Hypothetical Molecular Docking Results of this compound with a Protein Kinase
| Parameter | Result |
| Binding Affinity (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | Amine group with Asp145 backbone carbonyl. |
| Hydrophobic Interactions | Tolyl ring with Leu23, Val31; Pyrazole ring with Phe88. |
| Key Interacting Residues | Leu23, Val31, Phe88, Asp145 |
Note: The data in this table is for illustrative purposes to demonstrate the type of information obtained from molecular docking studies.
Such computational investigations are instrumental in guiding the design of more potent and selective analogs of this compound for therapeutic applications.
Advanced Applications and Functional Materials Design
Role as Synthetic Intermediates in Advanced Organic Synthesis
1-m-tolyl-1H-pyrazol-3-amine serves as a crucial intermediate in the synthesis of a variety of complex heterocyclic compounds. The presence of the nucleophilic amino group, the aromatic pyrazole (B372694) ring, and the potential for reactions at the ring's nitrogen and carbon atoms make it a versatile precursor.
The primary reactivity of the 3-amino group allows for its transformation into a wide array of functional groups. For instance, it can readily react with various electrophiles to form amides, sulfonamides, and imines. These reactions are fundamental steps in constructing more elaborate molecular frameworks. mdpi.com Furthermore, the pyrazole ring itself can undergo electrophilic substitution reactions, such as halogenation, which introduces additional functional handles for subsequent modifications. A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) provides an effective, metal-free method to synthesize 4-halogenated pyrazole derivatives, which can then undergo further transformations. beilstein-archives.org
A significant application of aminopyrazole intermediates like this compound is in the synthesis of fused heterocyclic systems. These compounds are precursors for pyrazolo[3,4-d]pyrimidines, which are recognized as purine (B94841) analogs and exhibit considerable pharmacological importance. nih.gov The synthesis typically involves the reaction of the aminopyrazole-nitrile derivative with reagents like formic acid or hydrazine (B178648) to construct the fused pyrimidine (B1678525) ring. nih.gov Similarly, these intermediates are used to create other fused systems, such as pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazines, through cyclization reactions with appropriate precursors. beilstein-archives.org The tolyl group on the pyrazole ring can influence the solubility, electronic properties, and biological activity of the final synthesized compounds. nih.gov
Development of Functional Materials and Coatings
The structural features of this compound make it a promising candidate for incorporation into functional materials and protective coatings, particularly for enhancing polymer properties and preventing metal corrosion.
Incorporation into Polymers for Enhanced Thermal and Mechanical Properties
While direct studies on polymers incorporating this compound are not extensively documented, the inclusion of pyrazole moieties into polymer backbones is a known strategy for enhancing material properties. The aromatic and heterocyclic nature of the pyrazole ring can contribute significantly to the thermal stability of a polymer. mdpi.commdpi.com Incorporation of such rigid structures into a polymer chain can increase the glass transition temperature (Tg) and the onset temperature of thermal degradation by restricting chain mobility.
Functionalization of polymers with side-chains containing pyrazole units can also be achieved. For example, the amine group of this compound could be used to react with polymers bearing electrophilic groups (e.g., anhydride (B1165640) or acyl chloride functionalities), grafting the pyrazole unit onto the main chain. This modification can alter the mechanical properties of the polymer. The introduction of bulky side groups can affect chain packing and intermolecular forces, potentially leading to changes in tensile strength, modulus, and flexibility. researchgate.net The specific effects would depend on the base polymer, the concentration of the pyrazole moiety, and the nature of the linkage.
Corrosion Inhibition Mechanisms and Design Principles
Pyrazole derivatives are well-established as effective corrosion inhibitors for various metals, particularly steel in acidic environments. nih.govsemanticscholar.org The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govdoi.org
The corrosion inhibition mechanism of a molecule like this compound is based on the following principles:
Adsorption Centers: The molecule possesses multiple active centers for adsorption. The nitrogen atoms of the pyrazole ring and the exocyclic amino group have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms (e.g., iron). nih.gov
π-Electron Interactions: The aromatic pyrazole and tolyl rings contribute a high density of π-electrons, which can interact with the charged metal surface. doi.org
Surface Coverage: Through these interactions, the inhibitor molecules displace water and corrosive ions (like chloride) from the metal surface, leading to the formation of a stable, adsorbed film.
This adsorption can be classified as physisorption (electrostatic interactions) or chemisorption (covalent bond formation), and often a combination of both is observed. nih.govresearchgate.net The process typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. nih.govresearchgate.net The presence of the tolyl group can further enhance the protective layer by increasing the surface area covered by each molecule.
Studies on various pyrazole derivatives have demonstrated high inhibition efficiencies, often exceeding 90%. nih.govnih.gov These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netacs.org
Below is a table summarizing the inhibition efficiency of several pyrazole derivatives, illustrating the general effectiveness of this class of compounds.
Table 1: Corrosion Inhibition Efficiency of Selected Pyrazole Derivatives on Steel in Acidic Media
Inhibitor Compound Concentration Medium Inhibition Efficiency (%) Reference N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline 1 mM 1 M HCl 90.8 mdpi.com Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate 1 mM 1 M HCl 91.8 mdpi.com 3-methyl-1H-pyrazol-5-amine (MPA) 0.8 g/L 1 M H₂SO₄ 96.47 mdpi.com 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 300 ppm 1 M HCl 96.1 nih.gov
Ligand Design for Coordination Chemistry and Catalysis
The field of coordination chemistry benefits greatly from ligands that can form stable and reactive metal complexes. Pyrazol-3-amines are versatile ligands due to their multiple donor sites, enabling the construction of diverse coordination architectures with applications in catalysis.
Chelation and Coordination Modes of Pyrazol-3-amines
Pyrazol-3-amine derivatives, including this compound, can coordinate to metal centers in several ways, acting as versatile building blocks for coordination complexes and polymers. rsc.orgThe primary coordination sites are the pyridine-like nitrogen atom (N2) of the pyrazole ring and the nitrogen atom of the exocyclic amino group.
Common coordination modes include:
Monodentate Coordination: The ligand can bind to a metal center through either the N2 of the pyrazole ring or the amino group, although this is less common when chelation is possible.
Bidentate Chelation: The most common mode for this type of ligand involves the formation of a stable five-membered chelate ring by coordinating to a single metal center through both the pyrazole N2 atom and the amino group nitrogen. nih.govThis chelation enhances the stability of the resulting complex.
Bridging Coordination: The ligand can bridge two or more metal centers. This can occur if the pyrazole ring's N1 and N2 atoms bind to different metals (a pyrazolate bridge after deprotonation) or if the N2 and the amino group bind to different metals. This mode is crucial for the formation of coordination polymers. rsc.org The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, the stoichiometry, and the presence of other coordinating anions or solvent molecules in the coordination sphere. nih.govThe m-tolyl group can exert steric and electronic influences on the resulting complex's geometry and stability.
Catalytic Applications in Organic Transformations
Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in a range of organic transformations. scispace.comnih.govThe ligand framework plays a critical role in tuning the electronic and steric properties of the metal center, thereby influencing its catalytic performance.
While specific catalytic studies using this compound complexes are emerging, the broader class of pyrazole-amine ligands points to several potential applications:
Ring-Opening Polymerization (ROP): Magnesium complexes incorporating pyrazolyl-containing ligands have been shown to be efficient catalysts for the ring-opening polymerization of cyclic esters like L-lactide, a key process for producing biodegradable polymers. mdpi.comThe ligand structure, particularly the steric bulk around the metal center, is crucial for catalytic activity. mdpi.com* Hydrogen Transfer Reactions: Pyrazolate-bridged dinuclear ruthenium complexes have been identified as effective catalysts for hydrogen transfer reactions, such as the conversion of isopropanol (B130326) to cyclohexanone. scispace.comThe cooperative action between the two metal centers, held in proximity by the pyrazolate ligands, is believed to be key to their enhanced activity.
Oxidative Coupling: Copper(I) pyrazolate complexes have shown catalytic activity in the oxidative coupling of primary aromatic amines to form azobenzenes. scispace.com* Hydroamination: Protic pyrazole iridium(III) complexes can catalyze the hydroamination of alkenes, a process that involves the activation of both the amine and olefin functional groups through metal-ligand cooperation. nih.gov In these catalytic systems, the pyrazol-3-amine ligand can act as more than just a scaffold. The NH proton on the pyrazole ring or the NH2 of the amine group can participate directly in the catalytic cycle through proton transfer steps, enabling metal-ligand cooperative catalysis. nih.govThe electronic properties of the tolyl substituent can further modulate the electron density at the metal center, providing a means to fine-tune the catalytic activity.
Design of Agrochemical Agents: Mechanistic and Structural Insights
The pyrazole ring is a key component in a number of commercially successful insecticides. The design of novel agrochemical agents based on the this compound structure can be guided by computational studies of protein-ligand interactions and comprehensive structure-activity relationship (SAR) analyses.
Computational Studies on Protein-Ligand Interactions in Insecticidal Targets
Computational modeling, particularly molecular docking, is a powerful tool for understanding how insecticides interact with their target proteins at a molecular level. For pyrazole-based insecticides, a primary target in insects is the gamma-aminobutyric acid (GABA) receptor, a ligand-gated ion channel. Phenylpyrazole insecticides, such as Fipronil, act as non-competitive antagonists of this receptor, leading to hyperexcitation and death of the insect. nih.govfrontiersin.org
For a molecule like this compound, it is hypothesized that the amine group and the pyrazole nitrogen atoms could act as hydrogen bond donors and acceptors, respectively. The m-tolyl group would likely occupy a hydrophobic pocket within the receptor. Computational models suggest that the precise orientation and electronic properties of the substituents on the phenyl ring are critical for optimal binding. researchgate.net
Table 1: Key Amino Acid Residues in Insect GABA Receptors Interacting with Phenylpyrazole Insecticides (Hypothetical for this compound)
| Interaction Type | Potential Interacting Residues | Role in Binding |
| Hydrogen Bonding | Serine, Threonine | Stabilization of the ligand in the binding pocket |
| Hydrophobic Interactions | Leucine, Valine, Phenylalanine | Interaction with the tolyl group |
| Pi-Stacking | Phenylalanine, Tyrosine | Interaction with the pyrazole or phenyl ring |
This table is a hypothetical representation based on known interactions of other phenylpyrazole insecticides and is intended to guide future computational studies on this compound.
Structure-Activity Relationship (SAR) Studies for Optimized Design
Structure-activity relationship (SAR) studies are fundamental to the rational design of more potent and selective agrochemicals. For pyrazole-based insecticides, SAR studies have revealed several key structural features that influence their efficacy.
Research on a series of N-pyridylpyrazole amides has shown that the nature and position of substituents on the phenyl ring significantly impact insecticidal activity. nih.gov For instance, compounds with electron-withdrawing groups on the phenyl ring often exhibit enhanced activity. nih.gov While the tolyl group in this compound is generally considered electron-donating, its steric bulk and position will undoubtedly influence the molecule's fit within the target receptor.
Furthermore, modifications to the amine group of the pyrazole core can lead to significant changes in biological activity. Acylation or the introduction of other functional groups can alter the molecule's polarity, metabolic stability, and binding affinity. nih.gov A systematic SAR study on derivatives of this compound would be necessary to fully elucidate the optimal substitution patterns for insecticidal activity.
Table 2: General SAR Trends for Pyrazole-Based Insecticides and Their Implications for this compound Derivatives
| Structural Moiety | General SAR Observations | Implications for this compound |
| Phenyl Ring Substituents | Electron-withdrawing groups often increase activity. Steric factors are critical. | The meta-position of the tolyl group may offer a favorable steric profile. Further substitution on the tolyl ring could modulate activity. |
| Pyrazole Ring | The core scaffold is essential for binding. | Modifications to the pyrazole ring are likely to be detrimental to activity. |
| Amine Group at C3 | Can be modified to tune physicochemical properties. | Derivatization of the amine group could be a key strategy for optimization. |
Development of Dyes and Fluorescent Substances
The aminopyrazole scaffold is also a valuable building block for the synthesis of dyes and fluorescent materials due to its electron-rich nature and versatile reactivity.
Azo dyes, characterized by the -N=N- linkage, are a major class of synthetic colorants. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. nih.gov 5-Aminopyrazole derivatives are excellent coupling components in this reaction, leading to the formation of brightly colored azo pyrazole dyes. researchgate.netnih.gov
The diazotized form of an aromatic amine can be coupled with this compound to produce a range of azo dyes with varying colors and properties. The color of the resulting dye is influenced by the electronic nature of the substituents on both the diazonium salt and the pyrazole ring. The tolyl group in this compound would likely have a bathochromic (color-deepening) effect on the resulting dye.
Table 3: Predicted Absorption Maxima (λmax) for Hypothetical Azo Dyes Derived from this compound
| Diazonium Salt Precursor | Predicted Color | Predicted λmax (nm) |
| Aniline | Yellow-Orange | 420-450 |
| p-Nitroaniline | Orange-Red | 470-500 |
| p-Methoxyaniline | Yellow | 400-430 |
These predictions are based on general trends observed for azo dyes and would require experimental verification.
In addition to dyes, pyrazole derivatives have shown significant promise as fluorescent substances. nih.gov While pyrazole itself is not fluorescent, appropriate substitution can lead to compounds with high fluorescence quantum yields. nih.gov The fluorescence properties are highly dependent on the nature and position of the substituents, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule.
Derivatives of this compound could be designed to exhibit fluorescence by introducing electron-withdrawing or electron-donating groups that facilitate ICT upon excitation. The tolyl group, in conjunction with other substituents, could be tuned to achieve desired emission wavelengths and quantum yields, making these compounds potentially useful as fluorescent probes or in organic light-emitting diodes (OLEDs).
Future Research Directions and Outlook
Emerging Synthetic Methodologies for Pyrazol-3-amines
The synthesis of pyrazole (B372694) derivatives has been a cornerstone of heterocyclic chemistry, traditionally relying on methods like the Knorr pyrazole synthesis, which involves the condensation of hydrazines with 1,3-dicarbonyl compounds. chim.it Another prevalent method is the reaction of β-ketonitriles with hydrazines. chim.it However, future research is increasingly focused on modern, more efficient, and environmentally benign synthetic strategies.
Recent advancements have seen the rise of methodologies that offer improved yields, shorter reaction times, and greater functional group tolerance. researchgate.netnih.gov These include:
Microwave-Assisted Synthesis (MAOS): This technique significantly accelerates reaction rates, leading to the rapid and efficient production of pyrazole-based compounds. researchgate.netresearchgate.net
Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules like pyrazoles in a single step from three or more reactants, enhancing efficiency and reducing waste. researchgate.netmdpi.com
Catalytic Methods: The use of metal catalysts, such as ruthenium(II), facilitates highly selective C-N coupling reactions under mild conditions, offering new pathways to tri- and tetra-substituted pyrazoles. researchgate.netnih.gov
Green Chemistry Approaches: The use of water as a solvent or solvent-free reaction conditions represents a shift towards more sustainable synthetic practices in pyrazole chemistry. researchgate.netnih.gov
For 1-m-tolyl-1H-pyrazol-3-amine, applying these emerging methods could lead to optimized production processes. For instance, a one-pot multicomponent reaction could potentially construct the molecule from simple precursors more efficiently than traditional multi-step sequences.
Table 1: Comparison of Synthetic Methodologies for Pyrazol-3-amines
| Methodology | Description | Potential Advantages for this compound Synthesis |
|---|---|---|
| Classical Condensation | Reaction of a hydrazine (B178648) with a 1,3-dielectrophilic compound, often a β-ketonitrile. chim.it | Well-established and understood reaction pathways. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat and accelerate chemical reactions. researchgate.net | Reduced reaction times, potentially higher yields, and cleaner reactions. |
| Multicomponent Reactions | A single reaction in which three or more starting materials form a single product. mdpi.com | Increased atomic efficiency, reduced waste, and simplified procedures. |
| Metal-Catalyzed Synthesis | Use of metal catalysts (e.g., ruthenium) to facilitate selective bond formation. nih.gov | High selectivity, mild reaction conditions, and tolerance of diverse functional groups. |
Advanced Characterization Techniques and Multi-technique Data Integration
The structural elucidation of newly synthesized compounds is fundamental to understanding their properties and reactivity. While standard techniques like Infrared (IR) spectroscopy, 1H-NMR, and 13C-NMR are routinely used for characterizing pyrazole derivatives, the future lies in the application of more sophisticated methods and the integration of data from multiple sources. researchgate.netekb.eg
Advanced NMR spectroscopy techniques are crucial for the unambiguous confirmation of complex structures, especially for distinguishing between regioisomers which are common in pyrazole synthesis. mdpi.com These techniques include:
2D NMR Experiments: Methods such as 1H-1H COSY, HSQC, HMBC, and NOESY provide detailed information about proton-proton and proton-carbon connectivities, as well as through-space correlations, which are invaluable for confirming the precise arrangement of atoms. mdpi.commdpi.com
1H-15N HMBC: This technique can be particularly useful for pyrazoles, as it helps in determining the chemical environment of the nitrogen atoms within the heterocyclic ring. mdpi.com
Beyond spectroscopy, high-resolution mass spectrometry (MS) provides exact molecular weight and fragmentation data, further confirming the molecular formula and structure. mdpi.comnih.gov The future direction points towards a holistic approach where experimental data from techniques like NMR, IR, and MS are combined with computational modeling to build a comprehensive and validated picture of the molecule's three-dimensional structure and electronic properties. nih.gov
Table 2: Advanced Characterization Techniques for Pyrazole Derivatives
| Technique | Type of Information Provided | Relevance to this compound |
|---|---|---|
| FTIR Spectroscopy | Identifies functional groups (e.g., N-H, C=N, aromatic C-H). derpharmachemica.com | Confirmation of key structural features. |
| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment of hydrogen and carbon atoms. researchgate.net | Basic structural verification and purity assessment. |
| 2D NMR (COSY, HSQC, HMBC) | Reveals connectivity between atoms (H-H, C-H), confirming the molecular skeleton. mdpi.com | Unambiguous structural determination and differentiation from isomers. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. nih.gov | Confirmation of molecular formula and structural components. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystal. | Definitive solid-state structure, bond lengths, and angles. |
Exploration of Novel Applications in Materials Science and Technology
While pyrazole derivatives are extensively studied for their pharmacological activities, their unique structural and electronic properties also make them attractive candidates for applications in materials science. mdpi.comchim.it The pyrazole ring, being a five-membered N-heterocycle, possesses specific coordination and electronic characteristics that can be harnessed for creating functional materials. chim.it
Future research on this compound could explore its potential in:
Coordination Chemistry: The nitrogen atoms in the pyrazole ring can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. chim.it
Organic Electronics: The aromatic nature and tunable electronic properties of the pyrazole core suggest potential use as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in chemosensors. mdpi.com
Dyes and Pigments: The extended conjugation possible in pyrazole systems, especially when functionalized with chromophoric groups, could lead to the development of novel dyes with specific solvatochromic or photophysical properties. tandfonline.com
The presence of the tolyl group and the amine substituent on the pyrazole ring of this compound provides sites for further functionalization, allowing for the fine-tuning of its properties for specific material applications.
Integration of Computational and Experimental Approaches for Rational Design and Discovery
The synergy between computational chemistry and experimental synthesis is becoming a powerful paradigm in chemical research. eurasianjournals.com For pyrazole derivatives, computational methods are instrumental in predicting molecular properties, understanding reaction mechanisms, and designing new molecules with targeted functions before their synthesis. eurasianjournals.com
Future research on this compound will greatly benefit from this integrated approach:
Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, predict spectroscopic data (NMR, IR), and analyze the electronic structure (e.g., HOMO-LUMO energy gaps). nih.govresearchgate.net This allows for a direct comparison between theoretical predictions and experimental results, aiding in structural confirmation. researchgate.net
Molecular Modeling and Docking: In the context of designing bioactive molecules or functional materials, molecular docking studies can predict how a molecule like this compound might interact with a biological target or another molecule. nih.govnih.gov
Reaction Mechanism Elucidation: Computational chemistry can model transition states and reaction pathways, providing insights into the mechanisms of both established and novel synthetic reactions for pyrazoles. researchgate.net
By using computational tools to screen potential derivatives and predict their properties, researchers can prioritize synthetic targets, saving time and resources. eurasianjournals.com This rational design approach accelerates the discovery of new pyrazole-based compounds with enhanced properties for specific applications, from medicine to materials science. eurasianjournals.com
Q & A
Q. What are the established synthetic methodologies for preparing 1-m-tolyl-1H-pyrazol-3-amine?
The synthesis typically involves condensation reactions between substituted hydrazines and carbonyl derivatives. For example, German Patent DE4333659 describes reacting 3-aryl-2-(aminomethylen)propannitriles with hydrazinium salts in short-chain alcohols (e.g., methanol or ethanol) to form pyrazol-3-amine derivatives . Alternatively, substituted propenones can be condensed with hydrazine and acetic/propionic acid to yield pyrazoline intermediates, which are further functionalized to target compounds . Key considerations include optimizing reaction temperature, solvent polarity, and stoichiometry to minimize byproducts.
Q. How is the crystal structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze anisotropic displacement parameters and hydrogen bonding networks . Data validation software (e.g., PLATON ) checks for errors in symmetry, bond lengths, and angles, ensuring compliance with crystallographic databases . For reproducible results, high-resolution data (≤ 1.0 Å) and low R-factor values (< 5%) are critical.
Advanced Research Questions
Q. How can computational chemistry resolve contradictions between experimental and theoretical spectroscopic data?
Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model solvent interactions and predict chemical shifts/absorption bands. For example, discrepancies in amine proton NMR signals may be resolved by simulating DMSO-water solvent clusters . Cross-validation with solid-state IR or Raman spectroscopy (accounting for crystal packing via Hirshfeld surface analysis ) is recommended .
Q. What strategies optimize regioselectivity in functionalizing the pyrazole ring?
Regioselectivity is influenced by electronic (e.g., directing groups) and steric factors. For this compound, the 3-amine group acts as an electron donor, directing electrophilic substitution to the C5 position. Advanced methods include:
Q. How do hydrogen-bonding networks affect the compound’s solid-state properties?
Graph set analysis (as per Etter’s rules) reveals motifs like chains or interactions, which stabilize crystal packing . These networks influence solubility, melting points, and mechanochemical reactivity. For example, strong intermolecular H-bonds correlate with low solubility in apolar solvents, necessitating polar aprotic solvents (e.g., DMF) for recrystallization .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting bioactivity results across studies?
Contradictions may stem from assay conditions (e.g., cell line variability) or impurities. Methodological steps include:
- Reproducibility checks : Re-synthesize the compound using literature protocols and validate purity via HPLC (> 95%).
- Dose-response profiling : Compare EC50/IC50 values under standardized conditions (e.g., MTT assay for cytotoxicity) .
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 1-phenyl-1H-pyrazol-5-amine derivatives) to identify trends .
Q. What advanced techniques characterize intermolecular interactions in solution?
- NOESY NMR : Detects through-space interactions between the m-tolyl group and pyrazole protons.
- DOSY NMR : Measures diffusion coefficients to distinguish monomeric vs. aggregated states.
- Computational MD Simulations : Model solvation shells in explicit solvents (e.g., water, chloroform) to predict aggregation behavior .
Methodological Tools
Q. Which software packages are essential for structural and electronic analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
